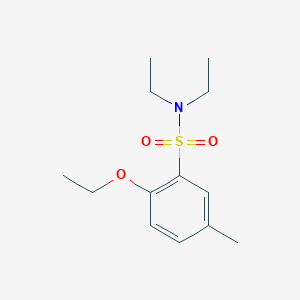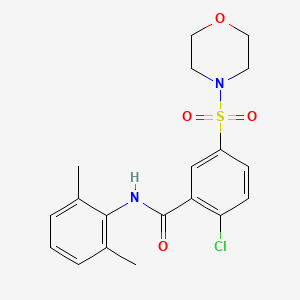
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide, commonly known as DCFMS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of certain enzymes.
Applications De Recherche Scientifique
DCFMS has been studied for its potential use as a selective inhibitor of certain enzymes, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). These enzymes are overexpressed in certain types of cancer cells and play a role in tumor growth and metastasis. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and increase sensitivity to chemotherapy.
Mécanisme D'action
DCFMS is believed to act as a competitive inhibitor of CAIX and CAXII by binding to the active site of the enzymes. This results in a decrease in the activity of the enzymes, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that DCFMS has low toxicity and is well-tolerated in animal models. It has been shown to reduce tumor growth and increase sensitivity to chemotherapy in preclinical studies. DCFMS has also been studied for its potential use in the treatment of glaucoma, as carbonic anhydrase inhibitors have been shown to reduce intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
DCFMS has the advantage of being a selective inhibitor of CAIX and CAXII, which makes it a potentially useful tool for studying the role of these enzymes in cancer and other diseases. However, like all chemical compounds, DCFMS has limitations in terms of its stability, solubility, and potential for off-target effects.
Orientations Futures
For research on DCFMS include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to evaluate its potential use in the treatment of cancer and other diseases. Other potential applications for DCFMS include the treatment of glaucoma and other conditions involving carbonic anhydrase activity. Additionally, further research is needed to explore the potential for off-target effects and to develop more selective inhibitors of CAIX and CAXII.
Méthodes De Synthèse
DCFMS can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base, followed by reaction with 4-dimethylaminopyridine and methanesulfonyl chloride. The resulting product is purified through recrystallization to obtain DCFMS in high purity.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZXIGOHCIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)


